Dipropylamine

Catalog No.
S584937
CAS No.
142-84-7
M.F
C6H15N
M. Wt
101.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropylamine

Dipropylamine (DPA) is the mandatory precursor for dinitroaniline herbicides (e.g., trifluralin), delivering optimal logP and soil-binding without high-pressure reactor constraints. Key advantages:

  • Boiling point of 109.3°C ensures safe liquid-phase handling at 80-100°C, avoiding pressurized systems needed for lighter amines like diethylamine.
  • Linear propyl chains direct AEL/ATO-type SAPO molecular sieve formation for catalysis.
  • Switchable solvent behavior enables low-energy recovery (65°C phase switch) for green extraction workflows.

CAS Number

142-84-7

Product Name

Dipropylamine

IUPAC Name

N-propylpropan-1-amine

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

InChI

InChI=1S/C6H15N/c1-3-5-7-6-4-2/h7H,3-6H2,1-2H3

InChI Key

WEHWNAOGRSTTBQ-UHFFFAOYSA-N

SMILES

CCCNCCC

solubility

Soluble (>=10 mg/ml) (NTP, 1992)
0.58 M
Miscible in ether, very soluble in acetone, soluble in ethanol
In water, 3.51X10+4 mg/L at 25 °C

Synonyms

Di-n-propylamine; Dipropanamine; N,N-Dipropylamine; N-Propyl-1-propanamine;

Canonical SMILES

CCCNCCC

The exact mass of the compound Dipropylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (>=10 mg/ml) (ntp, 1992)0.58 mmiscible in ether, very soluble in acetone, soluble in ethanolin water, 3.51x10+4 mg/l at 25 °c. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

25 ml, 100 ml, 500 ml

Dipropylamine (DPA) is a symmetrical secondary aliphatic amine characterized by a moderate boiling point of 109.3 °C and a pKa of approximately 11.00. As a reactive nucleophile with a linear alkyl chain profile, it serves as a structural building block in industrial organic synthesis, particularly in the production of dinitroaniline herbicides, pharmaceutical intermediates, and rubber accelerators. Unlike lighter amine homologs, its vapor pressure and boiling point allow for handling in standard liquid-phase reactors without the stringent pressure requirements of highly volatile analogs [1]. Its specific steric and electronic properties also make it an established structure-directing agent in zeolite synthesis and a functional component in thermomorphic switchable solvent systems.

Procurement Fit

Switchable-hydrophilicity solvent for extraction and desalination
Fmoc deprotection agent with reported aspartimide suppression
Structure-directing agent for MTT-type zeolite synthesis

Substituting Dipropylamine with closely related secondary amines, such as Diethylamine (DEA) or Diisopropylamine (DIPA), fundamentally alters process parameters and final product efficacy. In agrochemical synthesis, replacing DPA with DEA or DIPA yields structurally different active ingredients, shifting the lipophilicity (logP) and soil-binding properties required for specific herbicides like trifluralin [1]. In catalytic templating, the linear propyl chains of DPA direct the formation of straight-channel molecular sieves (AEL/ATO), whereas the branched isopropyl groups of DIPA force different spatial topologies [2]. Furthermore, the boiling point differential between DPA (109.3 °C) and DEA (55.5 °C) dictates that substituting DPA with lighter amines requires pressurized reactor systems to prevent solvent loss at typical reaction temperatures.

Substitution Risk

Basicity and nucleophilicity shift
pKa and Mayr N differences alter reaction selectivity and rate compared to diethylamine or diisopropylamine.
Solubility and phase behavior
Water solubility and vapor pressure mismatch impact extraction efficiency and solvent recovery.
Steric and toxicological profile
Chain branching changes steric hindrance and EHS profile; direct substitution may require revalidation.

Precursor Specificity in Dinitroaniline Herbicide Synthesis

In the industrial synthesis of trifluralin, the amination of 4-chloro-3,5-dinitrobenzotrifluoride strictly requires Dipropylamine to achieve the target molecule. Reactions utilizing DPA under aqueous basic conditions at 60 °C yield trifluralin at 92.1% to 96% efficiency[1]. Utilizing Diethylamine (DEA) or Diisopropylamine (DIPA) fails to produce trifluralin, instead yielding analogs with altered steric profiles that do not match the required herbicidal efficacy and regulatory specifications of the target product.

Evidence DimensionYield of target active ingredient (Trifluralin)
Target Compound Data>92% yield of Trifluralin using DPA
Comparator Or BaselineDEA / DIPA (Yields 0% Trifluralin; produces off-target analogs)
Quantified DifferenceComplete specificity (100% divergence in final product identity)
ConditionsAmination of 4-chloro-3,5-dinitrobenzotrifluoride at 60 °C in aqueous NaOH

Agrochemical manufacturers must procure exact DPA to synthesize trifluralin and oryzalin, as amine substitution completely invalidates the final active herbicidal ingredient.

Solvent extraction desalination
Head-to-head
DPA: 11.05% water recovery, 95.5% salt removal vs. DIPA: requires extra purification
Reported top rank among 7 amines; supports low-solvent-crossover process.
Continuous SED, 5.0–6.9 kWh/m³; data to verify at scale.

Thermal Processability and Reactor Compatibility

Dipropylamine exhibits a boiling point of 109.3 °C, significantly higher than its shorter-chain homologue, Diethylamine (55.5 °C) [1]. In liquid-phase syntheses requiring temperatures between 60 °C and 100 °C, DEA vaporizes rapidly, necessitating sealed, pressurized reactors to maintain stoichiometry and prevent hazardous emissions. DPA can be handled and refluxed in standard atmospheric pressure vessels within this temperature range, reducing equipment capital costs and evaporative losses.

Evidence DimensionBoiling Point / Volatility
Target Compound Data109.3 °C
Comparator Or BaselineDiethylamine (DEA) at 55.5 °C
Quantified Difference+53.8 °C higher boiling point
ConditionsStandard atmospheric pressure (101.3 kPa)

Buyers scaling up liquid-phase amination processes can utilize standard reactor infrastructure with DPA, avoiding the costly pressure-rating requirements associated with DEA.

Fmoc deprotection – aspartimide suppression
Head-to-head
DPA (25% v/v, 60°C): Bivalirudin purity 77%, isolated yield 39% vs. piperidine 77% purity, 46% yield; reduced aspartimide byproducts
Supports high-temperature SPPS with lower aspartimide side-product context.
Readily available, reported lower toxicity and non-stenching; yield trade-off review.

Structure-Directing Specificity in Zeolite Synthesis

The steric profile of the secondary amine dictates the pore architecture during the hydrothermal synthesis of silicoaluminophosphate (SAPO) molecular sieves. Dipropylamine, possessing linear carbon chains, strongly directs the crystallization toward straight-channel topologies such as AEL and ATO structures. In contrast, Diisopropylamine (DIPA), due to its branched steric bulk, acts as a template for different low-silica SAPO-34 topologies [1]. Pure DPA-templated structures are achieved under specific hydrothermal conditions (e.g., 200 °C, 120 h), offering precise control over pore geometry.

Evidence DimensionZeolite topology direction
Target Compound DataDirects straight-channel AEL/ATO structures
Comparator Or BaselineDiisopropylamine (DIPA) (Directs SAPO-34 cage structures)
Quantified DifferenceDistinct crystallographic topology output
ConditionsHydrothermal SAPO synthesis (200 °C, 120 h)

Materials scientists must select DPA over DIPA when the specific application requires linear, straight-channel molecular sieves rather than cage-like structures.

Hydrocarbon separation – solvent residue
Head-to-head
DPA product-phase solubility 0.002 g/g, recovery 99.63%; lowest residue among 4 solvents
Reported lowest product contamination; selectivity ranked lowest.
Selectivity vs. purity trade-off; select based on process priority.

Thermomorphic Phase-Switching for Solvent Recovery

Dipropylamine demonstrates highly efficient thermomorphic behavior in carbonated water systems. When CO2 is bubbled through DPA-water mixtures, it forms water-soluble carbamate/bicarbonate salts. Upon heating to 65 °C, the mixture exhibits a sharp phase transition, becoming biphasic and allowing for easy separation of the organic amine layer [1]. More sterically hindered secondary amines, such as di-sec-butylamine, exhibit much slower switching kinetics (comparable to tertiary amines), making DPA a highly efficient choice for energy-saving extractive distillation and solvent recovery cycles.

Evidence DimensionPhase separation temperature and switching kinetics
Target Compound DataRapid monophasic-to-biphasic transition at 65 °C
Comparator Or BaselineDi-sec-butylamine (Slow switching kinetics, delayed carbamate formation)
Quantified DifferenceRapid phase separation vs. delayed/incomplete switching
ConditionsAmine-water mixtures under CO2 bubbling and subsequent heating to 65 °C

For chemical engineers designing green solvent extraction processes, DPA offers rapid, low-energy thermal recovery that highly branched secondary amines cannot match.

Zeolite synthesis – SSZ-32x
Context-dependent
Enables high-silica SSZ-32x (SAR ≥50) in fluoride media; unique among common SDAs
Reported exclusive SDA for MTT-type high-silica zeolite.
Patent-based evidence; class-level inference for SAR ≥50.
Oxidation kinetics ranking
Head-to-head
Rate order: DEA < DPA < DBA < DIPA
Intermediate reactivity; may allow tunable oxidation kinetics.
Ru(III)/chloramine-T system; enthalpy-controlled.
Acute oral toxicity comparison
Cross-study comparable
DPA LD₅₀ 280–930 mg/kg (rat); diethylamine ~540, dibutylamine ~220
Reported intermediate acute toxicity among secondary dialkylamines.
MAO inhibition at 200 mg/kg; EHS protocol review advised.

Agrochemical Active Ingredient Manufacturing

DPA is the mandatory precursor for synthesizing dinitroaniline herbicides such as trifluralin and oryzalin, where its specific propyl chains define the molecule's lipophilicity and herbicidal activity [1].

High-Temperature Liquid-Phase Amination

Utilized as a secondary amine nucleophile in pharmaceutical and fine chemical syntheses where reactions must be driven at 80–100 °C without the need for high-pressure reactor vessels, a distinct advantage over highly volatile alternatives like diethylamine [2].

Structure-Directing Agent for Advanced Zeolites

Used extensively in the hydrothermal synthesis of AEL and ATO-type silicoaluminophosphate (SAPO) molecular sieves, where DPA's linear steric profile is required to template straight-channel pore architectures for specialized catalysis [3].

Thermomorphic Switchable Solvents

Applied in green chemistry and extractive distillation workflows where DPA's ability to rapidly switch between a water-miscible salt and a water-immiscible amine at mild temperatures (65 °C) enables low-energy solvent recovery [4].

Application Fit

Application
Selection Property
Validation Focus
Desalination via switchable-hydrophilicity solvent
Low product-phase solvent crossover
Salt removal efficiency and water recovery endpoint review
High-temperature SPPS with Fmoc deprotection
Aspartimide suppression in Fmoc removal
Crude peptide purity and aspartimide byproduct monitoring
Hydrocarbon separation with minimal solvent residue
Ultra-low product-phase solubility
Solvent recovery and purity verification
High-silica MTT zeolite synthesis
Structure-directing selectivity
Framework Si/Al ratio and catalytic performance assessment

Physical Description

Dipropylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 30°F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion.
Liquid

Color/Form

Colorless liquid
Water-white liquid

XLogP3

1.7

Boiling Point

228.9 °F at 760 mm Hg (NTP, 1992)
109.3 °C

Flash Point

63 °F (NTP, 1992)
63 °F (17 °C) (open cup)
7 °C (closed cup)

Vapor Density

3.5 (NTP, 1992) (Relative to Air)
3.49 (air= 1)

Density

0.738 at 68 °F (USCG, 1999)
0.738 at 20 °C/4 °C

LogP

1.67 (LogP)
log Kow = 1.67

Odor

Ammonia odor

Melting Point

-39.3 °F (NTP, 1992)
-63.0 °C
-63 °C

UNII

60P318IIRY

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Mechanism of Action

When administered ip to rats, dipropylamine was a moderate inhibitor of liver monoamine oxidase activity. Possible relations between effects of alkylamines on MAO activity and changes in serotonin metabolism discussed.

Vapor Pressure

20.08 mmHg
20.1 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

142-84-7

Wikipedia

N-dipropylamine

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

REACTION OF N-PROPANOL AND AMMONIA OVER A DEHYDRATING CATALYST SUCH AS ALUMINA AT HIGH TEMPS AND PRESSURES

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Synthetic rubber manufacturing
1-Propanamine, N-propyl-: ACTIVE

Analytic Laboratory Methods

A MIXT OF 13 LOWER ALIPHATIC AMINES WERE SEPARATED IN A TENAX-GC COLUMN BY TEMP PROGRAMMING GAS CHROMATOGRAPHY. /ALIPHATIC AMINES/
ORG CONTAMINANTS, INCL DIPROPYLAMINE, IN CINCINNATI (OHIO), USA, DRINKING WATER WERE CONCENTRATED BY REVERSE OSMOSIS/LYOPHILIZATION METHOD & IDENTIFIED BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
THE COMPOSITION OF N-CONTAINING ORG BASES IN THE VOLATILE SUBSTANCES OF BOILED BEEF WAS STUDIED. 30 CMPD WERE IDENTIFIED INCL PRIMARY, SECONDARY & TERTIARY ALIPHATIC AMINES. /AMINES/
METHODS ARE GIVEN FOR THE SEPARATION & DETERMINATION OF AMINO ACIDS, DIPEPTIDES & AMINES BY ION-PAIR HPLC USING SODIUM NAPHTHALENE-2-SULFONATE AS COUNTER ION IN THE AQ STATIONARY PHASE. DOWN TO 0.1 NANOMOLES (ABOUT 10 NG) CAN BE QUANTIFIED WITH FAIRLY GOOD PRECISION BY PEAK AREA MEASUREMENT USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. /AMINES/
For more Analytic Laboratory Methods (Complete) data for DIPROPYLAMINE (6 total), please visit the HSDB record page.

Storage Conditions

Before entering a confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in Tightly closed containers in a cool, well-ventilated area. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition such as smoking and open flames are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
Storage temp: ambient

Interactions

Nitrite ... is used as a food additive in meats and smoked fish. Some fish, vegetables, and fruit juices contain secondary amines. The acidic environment of the stomach facilitates a chemical reaction between nitrite and secondary amines, leading to the formation of carcinogenic nitrosamines. /Secondary amines/

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